molecular formula C25H24N2O B14195586 2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine CAS No. 917900-54-0

2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine

Cat. No.: B14195586
CAS No.: 917900-54-0
M. Wt: 368.5 g/mol
InChI Key: VEQYPWKTAFDKPD-UHFFFAOYSA-N
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Description

3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis. This compound features a unique structure with an oxazolidinone ring substituted with ethyl, iodomethyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diol, followed by iodination to introduce the iodomethyl group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically involve the same basic steps as laboratory synthesis but optimized for scale, including the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization and Ring-Opening: The oxazolidinone ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation could produce a corresponding carboxylic acid.

Scientific Research Applications

3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its antibiotic properties, particularly against resistant bacterial strains.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-(iodomethyl)oxolan-3-ylmethanol: Similar structure but with a different ring system.

    2-Oxazolidone: The parent compound of oxazolidinones, used as a chiral auxiliary.

    Linezolid: A well-known oxazolidinone antibiotic used to treat resistant bacterial infections.

Uniqueness

3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

917900-54-0

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-naphthalen-1-ylpyridin-3-amine

InChI

InChI=1S/C25H24N2O/c1-25(2,3)20-13-6-7-16-23(20)28-24-22(15-9-17-26-24)27-21-14-8-11-18-10-4-5-12-19(18)21/h4-17,27H,1-3H3

InChI Key

VEQYPWKTAFDKPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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